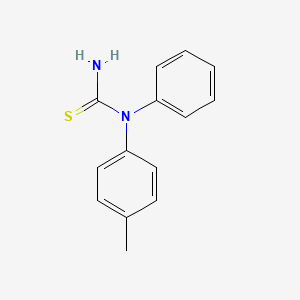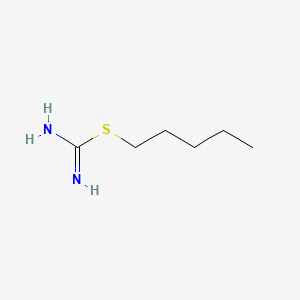
N-(4-Methylphenyl)-N-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea,N-(4-methylphenyl)-N-phenyl is an organosulfur compound belonging to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. The compound Thiourea,N-(4-methylphenyl)-N-phenyl is characterized by the presence of a thiourea group bonded to a 4-methylphenyl and a phenyl group, giving it unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea,N-(4-methylphenyl)-N-phenyl can be synthesized through the reaction of aniline derivatives with carbon disulfide (CS₂) and subsequent treatment with hydrogen sulfide (H₂S). The general synthetic route involves the following steps:
Reaction of Aniline Derivatives with Carbon Disulfide: Aniline derivatives, such as 4-methylaniline, react with carbon disulfide in the presence of a base to form dithiocarbamate intermediates.
Formation of Thiourea: The dithiocarbamate intermediates are then treated with hydrogen sulfide to yield the desired thiourea compound.
Industrial Production Methods
Industrial production of Thiourea,N-(4-methylphenyl)-N-phenyl typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea,N-(4-methylphenyl)-N-phenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amines
Substitution: Substituted thioureas
Aplicaciones Científicas De Investigación
Thiourea,N-(4-methylphenyl)-N-phenyl has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Thiourea,N-(4-methylphenyl)-N-phenyl involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It can also interact with cellular components, leading to changes in cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea,N,N’-bis(4-methylphenyl): Similar structure but with two 4-methylphenyl groups instead of one phenyl and one 4-methylphenyl group.
Thiourea,N-methyl-N’-(4-methylphenyl): Contains a methyl group instead of a phenyl group.
Thiourea,N-(4-chlorophenyl)-N-phenyl: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group.
Uniqueness
Thiourea,N-(4-methylphenyl)-N-phenyl is unique due to its specific combination of a phenyl and a 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in other similar compounds.
Propiedades
Número CAS |
16830-17-4 |
|---|---|
Fórmula molecular |
C14H14N2S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-1-phenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16(14(15)17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,17) |
Clave InChI |
ZYNSFFFIRCLLFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)



![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)

![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)

![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)




